

An In-depth Technical Guide to the Physical Properties of Ethyl Heptadecanoate

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Compound of Interest

Compound Name: Ethyl heptadecanoate

Cat. No.: B153879

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Introduction

Ethyl heptadecanoate (also known as ethyl margarate) is the fatty acid ethyl ester formed from heptadecanoic acid and ethanol. Its molecular formula is $C_{19}H_{38}O_2$.^{[1][2][3]} This long-chain ester is a valuable compound in various scientific and industrial fields. It serves as a biochemical reagent in lipid metabolism research and is utilized in the formulation of flavors, fragrances, and cosmetics due to its pleasant fruity aroma and emollient properties.^[1] Furthermore, its chemical stability and solubility in organic solvents make it a useful intermediate in organic synthesis and a component in industrial lubricants.^[1] In analytical chemistry, it is often employed as an internal standard for the precise quantification of fatty acid ethyl esters (FAEEs) in biological samples via gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of its key physical properties, the experimental methods used for their determination, and a representative synthetic workflow.

Physical and Chemical Properties

The physical characteristics of **ethyl heptadecanoate** are well-documented across various chemical databases. These properties are crucial for its application in research and development, influencing everything from storage conditions to its behavior in different analytical systems. Below is a summary of its key quantitative data.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₃₈ O ₂	
Molecular Weight	298.51 g/mol	
Appearance	White or colorless solid or powder at room temperature.	
Melting Point	27 - 29 °C (300.15 - 302.15 K)	
Boiling Point	199 - 201 °C @ 10 mmHg (472.15 - 474.15 K) 337.67 °C @ 760 mmHg (610.82 K) (estimated)	
Density	0.8517 g/cm ³	
Refractive Index	1.4266 (estimated)	
Flash Point	155.20 °C (428.35 K) (estimated)	
Vapor Pressure	0.000103 mmHg @ 25 °C	
Water Solubility	0.001172 mg/L @ 25 °C (estimated)	
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform.	
CAS Number	14010-23-2	

Experimental Protocols

The determination of the physical properties listed above relies on established analytical techniques. While specific instrument parameters for **ethyl heptadecanoate** are not always published, the following sections describe the standard methodologies for fatty acid esters.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like **ethyl heptadecanoate** is a key indicator of purity. A common method is the capillary tube technique, often following protocols similar to those outlined by ASTM.

- Principle: A small, dry sample is packed into a thin capillary tube, which is then heated in a controlled manner within a melting point apparatus or a Thiele tube oil bath. The temperatures at which melting begins and is complete are recorded as the melting point range.
- Methodology:
 - Sample Preparation: A small amount of dry **ethyl heptadecanoate** is ground into a fine powder and packed into a capillary tube to a height of approximately 10 mm.
 - Apparatus Setup: The capillary tube is attached to a calibrated thermometer and placed in a heating block or oil bath.
 - Heating: The apparatus is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to approximately 0.5-1.0°C per minute to ensure thermal equilibrium.
 - Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of **ethyl heptadecanoate** is often measured under reduced pressure (vacuum) to prevent thermal degradation.

- Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered. Techniques like distillation or Differential Scanning Calorimetry (DSC) can be employed.
- Methodology (Microscale Distillation):

- Apparatus Setup: A small quantity of the sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to measure the vapor temperature below the sidearm of the condenser.
- Vacuum Application: The pressure inside the apparatus is reduced to the desired level (e.g., 10 mmHg) and held constant.
- Heating: The sample is heated gently until it begins to boil and a steady reflux is observed.
- Measurement: The temperature is recorded when it stabilizes as the vapor condenses into the receiving flask. The corresponding pressure must also be recorded.

Purity Analysis (Gas Chromatography)

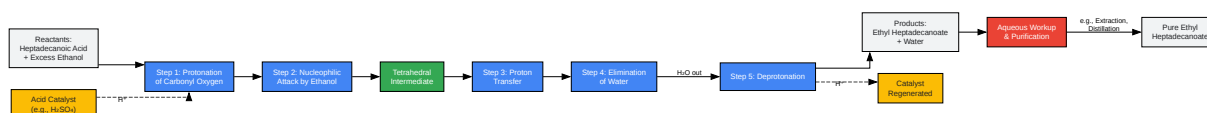
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile compounds like fatty acid esters.

- Principle: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The FID detects organic compounds as they elute, producing a signal proportional to their concentration.
- Methodology:
 - Sample Preparation: A dilute solution of **ethyl heptadecanoate** is prepared in a suitable solvent (e.g., hexane or isooctane).
 - Injection: A small volume (e.g., 1 μL) of the sample is injected into the heated GC inlet, where it is vaporized.
 - Separation: The vapor is swept onto a capillary column (e.g., a polar HP-Innowax or a non-polar dimethylpolysiloxane column) housed in an oven. The oven temperature is programmed to ramp up, facilitating the separation of components.
 - Detection: As components elute from the column, they are combusted in the FID. The resulting ions generate an electrical signal.

- Quantification: The purity is calculated by comparing the peak area of **ethyl heptadecanoate** to the total area of all peaks in the chromatogram. Purity is often reported as $\geq 97\%$ (GC).

Synthesis Workflow: Fischer Esterification

Ethyl heptadecanoate is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (heptadecanoic acid) and an alcohol (ethanol). The workflow is a classic example of nucleophilic acyl substitution.



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Caption: Fischer esterification workflow for **ethyl heptadecanoate** synthesis.

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